- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolamines as p38 kinase inhibitors., World Intellectual Property Organization, , ,
Cas no 94832-15-2 (O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine)
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- O-(4-Nitro-2-(trifluoromethyl)phenyl)hydroxylamine
- O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine
- Hydroxylamine, O-[4-nitro-2-(trifluoromethyl)phenyl]-
- Hydroxylamine,O-[4-nitro-2-(trifluoromethyl)phenyl]
- TRA0025185
- SY006738
- AX8209286
- AB0062936
- O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine (ACI)
- MFCD18070977
- DTXSID00472349
- AS-32430
- ?O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine
- KIEHAOBEQSYFRF-UHFFFAOYSA-N
- SCHEMBL2202273
- DB-080126
- 94832-15-2
- AKOS015888188
- O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine
-
- MDL: MFCD18070977
- Inchi: 1S/C7H5F3N2O3/c8-7(9,10)5-3-4(12(13)14)1-2-6(5)15-11/h1-3H,11H2
- InChI Key: KIEHAOBEQSYFRF-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C(F)(F)F)C(ON)=CC=1)=O
Computed Properties
- Exact Mass: 222.02500
- Monoisotopic Mass: 222.02522651g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.1
- XLogP3: 1.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.521±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 296.0±40.0 °C at 760 mmHg
- Flash Point: 132.8±27.3 °C
- Solubility: Very slightly soluble (0.29 g/l) (25 º C),
- PSA: 81.07000
- LogP: 3.08960
- Vapor Pressure: No data available
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109094-1g |
O-(4-Nitro-2-(trifluoromethyl)phenyl)hydroxylamine |
94832-15-2 | 97% | 1g |
$242.50 | 2023-08-31 | |
| Alichem | A019109094-5g |
O-(4-Nitro-2-(trifluoromethyl)phenyl)hydroxylamine |
94832-15-2 | 97% | 5g |
$741.51 | 2023-08-31 | |
| Chemenu | CM194881-5g |
O-(4-Nitro-2-(trifluoromethyl)phenyl)hydroxylamine |
94832-15-2 | 95+% | 5g |
$444 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II112-50mg |
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine |
94832-15-2 | 97% | 50mg |
168.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II112-1g |
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine |
94832-15-2 | 97% | 1g |
1603.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-II112-200mg |
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine |
94832-15-2 | 97% | 200mg |
375.0CNY | 2021-07-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006738-0.25g |
O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine |
94832-15-2 | >97% | 0.25g |
¥166.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006738-1g |
O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine |
94832-15-2 | >97% | 1g |
¥385.00 | 2025-04-11 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY006738-5g |
O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine |
94832-15-2 | >97% | 5g |
¥1925.00 | 2025-04-11 | |
| TRC | N926583-50mg |
O-[4-Nitro-2-(trifluoromethyl)phenyl]hydroxylamine |
94832-15-2 | 50mg |
$ 50.00 | 2022-06-03 |
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Production Method
Production Method 1
Production Method 2
- Nitro(trifluoromethyl)phenylhydroxylamines as improved reagents for N-amination, World Intellectual Property Organization, , ,
Production Method 3
Production Method 4
- Hydroxylamine derivatives and their use as plant growth factors, France, , ,
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Raw materials
- O-(2,4-dinitrophenyl)hydroxylamine
- Carbamic acid, [4-nitro-2-(trifluoromethyl)phenoxy]-, 1,1-dimethylethylester
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Preparation Products
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine
O-4-Nitro-2-(Trifluoromethyl)Phenylhydroxylamine: A Comprehensive Overview
The compound with CAS No. 94832-15-2, commonly referred to as O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted phenyl ring containing both nitro and trifluoromethyl substituents. The presence of these groups imparts distinctive chemical properties, making it a valuable molecule for research and industrial applications.
O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine has been the subject of extensive research due to its potential in drug discovery, agrochemicals, and advanced materials. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anticancer agents. The nitro group attached to the phenyl ring contributes to its strong electron-withdrawing properties, which enhance the reactivity of the hydroxylamine group. This makes it an ideal candidate for various nucleophilic substitution reactions and other transformations in organic synthesis.
The trifluoromethyl substituent further enhances the stability and selectivity of the compound, making it suitable for use in harsh chemical environments. This feature has been exploited in recent advancements in fluorine chemistry, where O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine serves as a key building block for constructing fluorinated pharmaceuticals and agrochemicals. Its ability to undergo selective fluorination reactions has been extensively documented in peer-reviewed journals, underscoring its importance in modern chemical synthesis.
In terms of synthesis, O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine can be prepared through a variety of methods, including nucleophilic aromatic substitution and hydroxylation reactions. Recent research has focused on optimizing these processes to improve yield and reduce costs. For instance, the use of microwave-assisted synthesis has been shown to significantly accelerate the reaction kinetics while maintaining high product purity. Such advancements have made this compound more accessible for large-scale production and industrial applications.
The application of O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine extends beyond traditional chemical synthesis. It has been employed as a catalyst in various catalytic cycles, particularly in asymmetric synthesis and organocatalysis. Its ability to act as both a nucleophile and an electrophile makes it versatile in catalytic transformations, enabling the construction of complex molecular architectures with high enantioselectivity.
Recent studies have also explored the use of O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine in polymer chemistry. Its unique electronic properties make it an excellent candidate for designing advanced polymers with tailored functionalities, such as stimuli-responsive materials and high-performance adhesives. These applications highlight its potential in contributing to the development of next-generation materials science.
In conclusion, O-4-Nitro-2-(trifluoromethyl)phenylhydroxylamine (CAS No. 94832-15-2) is a multifaceted compound with a wide range of applications across various disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key molecule in modern chemical research and industrial development. As ongoing research continues to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.
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